2-Ethyl-2-methyl-succinonitrile-d3
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Overview
Description
2-Ethyl-2-methyl-succinonitrile-d3 is a deuterated compound with the molecular formula C7H7D3N2 and a molecular weight of 125.19 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrileThis can be achieved through catalytic exchange reactions using deuterium gas (D2) under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure high yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-succinonitrile-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-2-methyl-succinonitrile-d3 is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 involves its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions at the molecular level. This aids in elucidating molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-succinonitrile: The non-deuterated version of the compound.
2-Methyl-succinonitrile: A similar compound with a different alkyl group.
2-Ethyl-succinonitrile: Another similar compound with a different alkyl group.
Uniqueness
2-Ethyl-2-methyl-succinonitrile-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy. This isotopic labeling enhances the accuracy and precision of molecular studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile |
InChI |
InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3 |
InChI Key |
DJZGLUQLFIHGPM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C)(CC#N)C#N |
Canonical SMILES |
CCC(C)(CC#N)C#N |
Origin of Product |
United States |
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